N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20203711
InChI: InChI=1S/C20H21N3O3/c1-23-17-9-4-3-6-14(17)13-18(23)20(25)22-11-10-21-19(24)15-7-5-8-16(12-15)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25)
SMILES:
Molecular Formula: C20H21N3O3
Molecular Weight: 351.4 g/mol

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC20203711

Molecular Formula: C20H21N3O3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
IUPAC Name N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C20H21N3O3/c1-23-17-9-4-3-6-14(17)13-18(23)20(25)22-11-10-21-19(24)15-7-5-8-16(12-15)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25)
Standard InChI Key QXAVFEMTRKZZLZ-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC

Introduction

Chemical Identity and Molecular Properties

Molecular Structure and Nomenclature

The compound’s IUPAC name, N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide, reflects its bipartite structure:

  • A 1-methylindole-2-carboxamide moiety, where the indole nitrogen is methylated, and the carboxamide group occupies position 2.

  • A 3-methoxybenzoyl-aminoethyl side chain linked via an ethylenediamine spacer .

Key Molecular Features:

PropertyValue/Description
Molecular FormulaC₂₀H₂₁N₃O₃
Molecular Weight351.4 g/mol
Canonical SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC
PubChem CID29134573
Hydrogen Bond Donors2 (amide NH groups)
Hydrogen Bond Acceptors4 (carbonyl O, methoxy O)

The methoxy group at the para position of the benzoyl ring enhances lipophilicity, potentially influencing membrane permeability and target binding .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide likely follows a multi-step protocol analogous to related indole-2-carboxamides :

  • Indole Core Formation: Friedel-Crafts acylation or cyclization of substituted anilines yields the 1-methylindole scaffold.

  • Carboxamide Installation: Coupling of indole-2-carboxylic acid with ethylenediamine using carbodiimide-based activators like EDCI or HOBt.

  • Side Chain Elaboration: Reaction of the free amine terminus with 3-methoxybenzoyl chloride under Schotten-Baumann conditions.

  • Purification: Chromatography or recrystallization to isolate the final product .

Crystallographic Insights

While no crystal structure exists for this exact compound, the closely related N-methyl-1H-indole-2-carboxamide (C₁₀H₁₀N₂O) exhibits a nearly planar indole system (max. deviation: 0.0105 Å) with the carboxamide group slightly twisted (torsion angle: 9.8°) . The methoxy group in the title compound is expected to introduce steric and electronic perturbations, potentially altering packing interactions. In crystalline analogs, intermolecular N–H···O hydrogen bonds form centrosymmetric dimers, a feature that may persist in this derivative .

Research Gaps and Future Directions

Unresolved Questions

  • Target Identification: The specific biological targets (e.g., viral polymerases, neurotransmitter receptors) remain uncharacterized.

  • ADME Profile: Pharmacokinetic parameters such as oral bioavailability, plasma half-life, and blood-brain barrier penetration are unknown.

  • Toxicity: Preliminary cytotoxicity data for analogs show CC₅₀ values >90 μM , but detailed toxicological studies are needed.

Strategic Modifications for Optimization

  • Bioisosteric Replacement: Substituting the methoxy group with halogens or heterocycles could enhance potency and solubility.

  • Prodrug Strategies: Esterification of the carboxamide may improve oral absorption.

  • Dual-Targeting Derivatives: Incorporating fragments with known antiviral and anti-inflammatory activity (e.g., adamantane, triazole) might broaden therapeutic utility.

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